Human GLP-1-(7-36)-amide
Description
Structure
2D Structure
Properties
Molecular Formula |
C151H230N40O47 |
|---|---|
Molecular Weight |
3357.7 g/mol |
IUPAC Name |
acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4) |
InChI Key |
BCNDXSMWLGNKFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N.CC(=O)O |
Origin of Product |
United States |
Molecular Biology and Biogenesis of Human Glp 1 7 36 Amide
Preproglucagon Gene Expression and Tissue-Specific Processing
The journey to GLP-1-(7-36)-amide begins with the preproglucagon gene. This gene is not exclusive to one cell type but is expressed in various tissues throughout the body. However, the fate of the resulting proglucagon peptide is dictated by the specific cellular environment, particularly the presence of different prohormone convertase enzymes. This differential processing leads to the production of distinct sets of hormones from the same initial precursor. Mammalian proglucagon is a 160-amino acid peptide synthesized in the islets of Langerhans, the intestine, and the brain. umich.edu
Enteroendocrine L-Cells
The primary sites for the production of GLP-1 are the enteroendocrine L-cells, which are predominantly found in the distal ileum and colon. glucagon.com In these intestinal cells, the processing of proglucagon is mainly governed by the enzyme prohormone convertase 1/3 (PC1/3). researchgate.netnih.gov This enzyme cleaves proglucagon at specific sites to yield several products, including glicentin, oxyntomodulin, GLP-1, and GLP-2. researchgate.netresearchgate.net Glicentin can be further processed to generate GRPP and oxyntomodulin. researchgate.net The GLP-1 produced in the L-cells is initially in the form of GLP-1-(1-37), which is then further cleaved to the active forms, GLP-1-(7-37) and the more abundant GLP-1-(7-36)-amide. dovepress.com The secretion of these peptides from L-cells is stimulated by the ingestion of nutrients, particularly carbohydrates and fats. umich.eduglucagon.com
Pancreatic Alpha-Cells
In the alpha-cells of the pancreatic islets of Langerhans, the story of proglucagon processing takes a different turn. Here, the dominant enzyme is prohormone convertase 2 (PC2). researchgate.netnih.gov PC2 cleaves proglucagon at different sites compared to PC1/3, leading to the production of glucagon (B607659), glicentin-related pancreatic peptide (GRPP), and the major proglucagon fragment (MPGF). researchgate.netresearchgate.net While the primary product of pancreatic alpha-cells is glucagon, some studies have reported the regulated secretion of small amounts of GLP-1-(7-36)-amide from these cells, particularly under conditions of elevated glucose. dovepress.comnih.gov This suggests a potential for local, intra-islet communication and regulation mediated by GLP-1.
Central Nervous System Neurons
The preproglucagon gene is also expressed in specific neurons within the central nervous system (CNS), particularly in the nucleus of the solitary tract (NTS) in the brainstem. umich.edunih.gov Similar to the intestinal L-cells, these neurons primarily express prohormone convertase 1/3 (PC1/3). researchgate.netnih.gov Consequently, the processing of proglucagon in the brain also yields GLP-1. researchgate.netnih.gov This centrally produced GLP-1 acts as a neurotransmitter and is involved in regulating appetite and promoting satiety. atsjournals.org
| Tissue | Predominant Prohormone Convertase | Primary Peptide Products |
| Enteroendocrine L-Cells (Intestine) | Prohormone Convertase 1/3 (PC1/3) researchgate.netnih.gov | Glicentin, Oxyntomodulin, GLP-1, GLP-2 researchgate.netresearchgate.net |
| Pancreatic Alpha-Cells | Prohormone Convertase 2 (PC2) researchgate.netnih.gov | Glucagon, GRPP, Major Proglucagon Fragment researchgate.netresearchgate.net |
| Central Nervous System Neurons | Prohormone Convertase 1/3 (PC1/3) researchgate.netnih.gov | GLP-1, GLP-2, Glicentin, Oxyntomodulin researchgate.netnih.gov |
Post-Translational Modifications Leading to GLP-1-(7-36)-amide
The generation of the final, biologically active GLP-1-(7-36)-amide from the initial proglucagon transcript involves a series of precise post-translational modifications. These modifications are critical for the hormone's function and stability.
C-Terminal Amidation
The final step in the maturation of the most abundant form of GLP-1 is C-terminal amidation. This process converts the glycine-extended precursor, GLP-1-(7-37), into GLP-1-(7-36)-amide. dovepress.com This modification is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM). The amidation of the C-terminus is a common post-translational modification for many peptide hormones and is thought to enhance their stability and biological activity. cam.ac.ukjmb.or.kr Studies have shown that C-terminal amidation of GLP-1 significantly slows its aggregation and fibrillation, which can otherwise lead to a loss of biological activity. cam.ac.ukresearchgate.net Approximately 80% of the circulating active GLP-1 is in the amidated form, highlighting the importance of this final modification. dovepress.com
Molecular Forms and Active Species of Glucagon-Like Peptide-1
Proglucagon processing gives rise to several molecular forms of GLP-1, but only specific truncated versions are biologically active. wikipedia.orgnih.gov The initial product, GLP-1 (1-37), is largely inactive. nih.govnih.gov The primary, physiologically relevant and active forms are GLP-1-(7-36)-amide and GLP-1-(7-37). wikipedia.orgfrontiersin.org These are recognized as potent incretin (B1656795) hormones, meaning they enhance the secretion of insulin (B600854) in response to nutrient intake. wikipedia.orgumich.edu
GLP-1-(7-36)-amide
Human GLP-1-(7-36)-amide is a 30-amino acid peptide and is considered the predominant and most potent circulating form of GLP-1. frontiersin.orgalpco.com It is the final product of a series of post-translational modifications in the intestinal L-cells. rndsystems.com A critical step in its formation is the amidation of the C-terminal arginine residue, a process that enhances its biological potency. wikipedia.orgpnas.org
Released into the bloodstream after a meal, GLP-1-(7-36)-amide is a powerful stimulant of glucose-dependent insulin secretion from pancreatic β-cells. nih.govrndsystems.comsigmaaldrich.com Its action is mediated through binding to the specific GLP-1 receptor. rndsystems.com However, the physiological effect of endogenous GLP-1-(7-36)-amide is short-lived, with a plasma half-life of less than two minutes. diabetesjournals.orgdroracle.ainih.govanaspec.com This rapid inactivation is primarily due to the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the first two amino acids from the N-terminus (His-Ala). wikipedia.orgdiabetesjournals.org This cleavage results in the formation of GLP-1-(9-36)-amide, a metabolite that is largely inactive or may act as a weak antagonist. diabetesjournals.orgoup.com
Table 1: Molecular Characteristics of this compound
| Feature | Description | Source(s) |
|---|---|---|
| Amino Acid Sequence | H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 | rndsystems.comsigmaaldrich.comnih.gov |
| Molecular Formula | C149H226N40O45 | rndsystems.comsigmaaldrich.com |
| Molecular Weight | ~3297.7 g/mol | rndsystems.comsigmaaldrich.com |
| Primary Production Sites | Intestinal L-cells, Brainstem Neurons | wikipedia.orgumich.edu |
| Key Processing Enzyme | Prohormone Convertase 1/3 (PC1/3) | nih.govresearchgate.netresearchgate.net |
| Primary Inactivating Enzyme | Dipeptidyl Peptidase-4 (DPP-4) | wikipedia.orgdiabetesjournals.orgoup.com |
| Primary Biological Role | Potentiation of glucose-stimulated insulin secretion | rndsystems.comsigmaaldrich.com |
GLP-1-(7-37)
GLP-1-(7-37) is a 31-amino acid peptide that represents the other major biologically active form of GLP-1. wikipedia.orgoup.com It differs from GLP-1-(7-36)-amide by having an additional glycine (B1666218) residue at the C-terminus instead of an amide group. nih.gov It is co-secreted with GLP-1-(7-36)-amide from the intestinal L-cells, though it is generally the less abundant of the two forms, with the amidated version constituting about 80% of the circulating active GLP-1. nih.govfrontiersin.org
Like its amidated counterpart, GLP-1-(7-37) stimulates insulin secretion in a glucose-dependent manner. oup.com While both forms are potent, some studies suggest that GLP-1-(7-36)-amide has a slightly higher potency. pnas.orgnih.gov Both are considered equipotent in their biological actions. wikipedia.orgfrontiersin.org Both GLP-1-(7-36)-amide and GLP-1-(7-37) are rapidly degraded by DPP-4, which limits their time in circulation. alpco.comomicsonline.org
Table 2: Comparative Overview of Active GLP-1 Forms
| Feature | GLP-1-(7-36)-amide | GLP-1-(7-37) | Source(s) |
|---|---|---|---|
| Number of Amino Acids | 30 | 31 | wikipedia.org |
| C-Terminus Structure | Amidated Arginine | Glycine-extended Arginine | nih.gov |
| Relative Abundance | Predominant form (~80%) | Less abundant form (~20%) | nih.gov |
| Biological Potency | Potent, sometimes considered slightly more potent | Potent and considered equipotent | frontiersin.orgpnas.orgnih.gov |
| Inactivation by DPP-4 | Yes, rapid inactivation | Yes, rapid inactivation | alpco.comomicsonline.org |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dipeptidyl peptidase-4 (DPP-4) |
| Glicentin |
| Glucagon-Like Peptide-1 (GLP-1) |
| GLP-1-(1-37) |
| GLP-1-(7-36)-amide |
| GLP-1-(7-37) |
| GLP-1-(9-36)-amide |
| Glucagon-Like Peptide-2 (GLP-2) |
| Oxyntomodulin |
| Preproglucagon |
| Proglucagon |
Structural Aspects and Functional Relationships of Human Glp 1 7 36 Amide
Primary Amino Acid Sequence Analysis
Human Glucagon-Like Peptide-1-(7-36)-amide, an endogenous incretin (B1656795) hormone, is a 30-amino-acid peptide. nih.govnih.gov It is derived from the post-translational processing of the preproglucagon gene. nih.govumich.edu The specific sequence begins with Histidine at position 7 and concludes with Arginine at position 36, with the C-terminus being amidated. uniprot.orgnih.gov The amidation of the C-terminus is not considered critical for its metabolic activity concerning the endocrine pancreas. uniprot.org The primary sequence of this peptide is highly conserved across various mammalian species, indicating its significant biological role. umich.edu
Table 1: Primary Amino Acid Sequence of Human GLP-1-(7-36)-amide An interactive table detailing the position, three-letter code, and one-letter code for each amino acid in the sequence.
Conformational Dynamics and Secondary Structure Elements
In a membrane-like environment, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, this compound does not exist as a random coil. nih.gov Instead, it adopts a defined secondary structure characterized by two distinct helical segments. nih.govacs.org NMR studies have identified these as an N-terminal helix and a more stable C-terminal helix. nih.gov The identified helical regions are approximately from residue 7 to 14 and from residue 18 to 29, connected by a linker region. nih.gov The C-terminal helix exhibits greater stability, which is attributed to a higher proportion of hydrophobic residues that enhance its interaction with the micelle or membrane environment. nih.gov Studies using trifluoroethanol (TFE) to induce helical formation show that the peptide gradually assumes a stable, single-stranded helical structure as TFE concentration increases. acs.org
Specific amino acids are critical for the conformational integrity of GLP-1-(7-36)-amide. A key residue is Glycine (B1666218) at position 22 (Gly22). nih.gov This residue is located in the linker region between the two helices and introduces a distortion or kink in the peptide's backbone. nih.govnih.gov This structural feature is not a flaw; rather, it allows the two helical segments to shift relative to each other. This phase shift enables the positioning of nearly all hydrophobic residues onto a single face of the molecule, which is crucial for its favorable interaction with the hydrophobic core of a cell membrane or micelle. nih.gov The flexibility provided by Gly22 is thought to facilitate membrane association and subsequent receptor binding. acs.org
Structure-Activity Relationship Studies
The N-terminal and C-terminal domains of GLP-1-(7-36)-amide have distinct and crucial roles in its biological activity. A widely accepted model suggests that the C-terminal portion of the peptide is primarily responsible for the initial binding to its receptor, acting as an "affinity trap". oup.com The principal contacts for this binding are through a hydrophobic interface formed by residues such as Ala24, Phe28, Ile29, and Val33. nih.gov
The functional potency of GLP-1-(7-36)-amide is highly sensitive to amino acid substitutions at specific positions. Alanine (B10760859) scanning studies, where individual amino acids are systematically replaced by Alanine, have identified several key residues. His7, Gly10, Phe12, Thr13, Asp15, Phe28, and Ile29 have been shown to be critical for receptor interaction, as their substitution with Alanine leads to a marked decrease in binding affinity. acs.org
Other targeted substitution studies have further elucidated the importance of specific residues. For instance, substitutions at positions 10 (Glycine), 15 (Aspartic acid), and 17 (Serine) have been shown to be essential for insulinotropic activity. nih.govbioscientifica.com The substitution of Glycine at position 10 with L-Alanine results in a significant drop in potency, whereas substitution with D-Alanine maintains potency comparable to the native peptide. biorxiv.orgcoventry.ac.uk This suggests that a non-helical conformation near the N-terminus is important for high agonist potency. biorxiv.org
Table 2: Effects of Amino Acid Substitutions on GLP-1-(7-36)-amide Bioactivity An interactive table summarizing research findings on how specific amino acid substitutions affect the peptide's functional potency.
Design and Characterization of Peptide Analogues with Modified Structures
The therapeutic utility of native human glucagon-like peptide-1-(7-36)-amide (GLP-1-(7-36)-amide) is significantly hampered by its short in vivo half-life, primarily due to rapid enzymatic degradation by dipeptidyl peptidase-IV (DPP-IV) and renal clearance. nih.govacs.org This has spurred extensive research into the design of structurally modified analogues with improved pharmacokinetic and pharmacodynamic profiles. nih.gov The primary strategies involve modifications to resist DPP-IV cleavage, enhance receptor binding affinity, and prolong circulation time. These approaches include N-terminal modification, amino acid substitution, acylation, and the introduction of conformational constraints. nih.govresearchgate.netnih.gov
A key target for modification is the N-terminal region, as DPP-IV inactivates GLP-1 by cleaving the His⁷-Ala⁸ dipeptide. acs.orgnih.gov Alterations at the Ala⁸ position have proven particularly effective. Substituting alanine with amino acids like glycine, serine, or the non-natural 2-aminoisobutyric acid (Aib) can confer significant resistance to DPP-IV degradation. nih.govbioscientifica.comacs.org For instance, the substitution of Ala⁸ with glycine resulted in an analogue with a longer half-life that normalized fasting hyperglycemia in diabetic mice for several hours, whereas the effect of the native peptide vanished within minutes. acs.org Similarly, replacing Ala⁸ with serine significantly increases plasma stability without impairing its insulinotropic activity. bioscientifica.com
N-terminal chemical modifications have also been explored to block DPP-IV action. The addition of an acetyl or pyroglutamyl group to the N-terminal histidine (His⁷) renders the peptide completely resistant to degradation by DPP-IV. nih.govresearchgate.net While these modifications can lead to reduced receptor binding affinity compared to the native peptide, they still exhibit potent biological activity. nih.govresearchgate.net For example, N-pyroglutamyl-GLP-1, despite a lower binding affinity, demonstrated a powerful antihyperglycemic effect. nih.govresearchgate.net
Systematic structure-activity relationship studies, including alanine scanning, have identified key residues throughout the peptide sequence that are crucial for receptor interaction and subsequent signaling. acs.orgnih.govbioscientifica.com These studies have shown that besides the N-terminus, amino acids in the central and C-terminal regions are also important for biological activity. nih.govbioscientifica.com For example, substitutions at positions 10 (glycine), 15 (aspartic acid), and 17 (serine) have been shown to be essential for insulinotropic activity. nih.govbioscientifica.com Conversely, modifications at other positions can be well-tolerated or even enhance activity. The introduction of lactam bridges to create bicyclic and tricyclic analogues has been shown to increase both enzymatic stability and potency. acs.org
Another successful strategy to prolong the half-life involves acylation, the process of attaching a fatty acid chain to the peptide. nih.govnih.gov This modification facilitates binding to serum albumin, which protects the analogue from enzymatic degradation and reduces its renal clearance. nih.govnih.gov Liraglutide, a well-known analogue, features acylation at the Lys²⁶ position, significantly extending its duration of action. nih.gov Similarly, conjugation to larger molecules like albumin or the Fc fragment of immunoglobulins creates large fusion proteins with dramatically increased half-lives, exemplified by analogues such as albiglutide and dulaglutide. nih.gov
The following tables summarize key findings from research on various modified analogues of this compound.
Table 1: Analogues with N-terminal and Amino Acid Substitutions
Table 2: Acylated and Conjugated Analogues
Receptor Binding and Signal Transduction Mechanisms
The Glucagon-Like Peptide-1 Receptor (GLP-1R)
The biological actions of Human GLP-1-(7-36)-amide are mediated through its binding to the Glucagon-Like Peptide-1 Receptor (GLP-1R). nih.gov This receptor is crucial for initiating the signaling cascade that leads to the physiological effects of the peptide.
The GLP-1R is a member of the Class B (or secretin) family of G-protein-coupled receptors (GPCRs). wikipedia.orgnih.gov A defining characteristic of this receptor subfamily is a large extracellular N-terminal domain (N-domain or ECD) of about 100-150 residues, which is connected to the core domain. nih.govnih.govresearchgate.net This core domain is structurally similar to other GPCRs, consisting of seven alpha-helical transmembrane domains (TM1-TM7) connected by intracellular and extracellular loops, and an intracellular C-terminus. wikipedia.orgresearchgate.net
The binding of peptide ligands to Class B GPCRs is often described by a "two-domain model". nih.gov In this model, the N-domain of the receptor is primarily responsible for capturing the C-terminal portion of the peptide agonist, an interaction that provides a significant portion of the binding energy. researchgate.net Following this initial binding, the N-terminal region of the agonist interacts with the transmembrane core domain, which is essential for receptor activation and subsequent signal transduction. nih.govresearchgate.net The N-domain of the GLP-1R contains conserved cysteine residues that form disulfide bonds to stabilize its tertiary structure. researchgate.net The core domain, apart from binding the N-terminus of the ligand, is responsible for transmitting the activation signal to intracellular G-proteins. researchgate.netoup.com
This compound binds to the GLP-1R with high affinity. Studies using rat insulinoma-derived RINm5F cells have demonstrated a dissociation constant (Kd) of 204 pM for this interaction. tocris.com In another study with RINm5F cells, the IC50 for unlabeled GLP-1 competing with a radiolabeled form was 0.2 nM, with a calculated Kd of 0.3 nM. physiology.org The affinity of various metabolites of GLP-1-(7-36)-amide for the human pancreatic GLP-1 receptor has also been characterized. For instance, the metabolite GLP-1-(9-36) amide has a significantly lower affinity, at approximately 0.95% of that of the parent molecule. nih.gov
The interaction between the ligand and the receptor is a complex process. The initial binding of the C-terminal helix of GLP-1 to the N-domain of the receptor is a crucial first step. researchgate.net This allows the N-terminal region of GLP-1 to engage with the transmembrane domain, leading to receptor activation. researchgate.net Guanine nucleotides, such as GTP, can decrease the affinity of GLP-1-(7-36)-amide for its receptor, which is a characteristic feature of GPCRs that couple to the adenylate cyclase system. nih.gov Specifically, GTP was shown to increase the Kd from 0.25 nM to 0.943 nM. nih.gov
| Ligand | Cell Line/System | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Rat Insulinoma (RINm5F) | Kd | 204 pM | tocris.com |
| This compound | Rat Insulinoma (RINm5F) | Kd | 0.3 nM | physiology.org |
| GLP-1-(9-36) amide | Baby Hamster Kidney (BHK) cells expressing human GLP-1R | Relative Affinity | 0.95% of GLP-1-(7-36)-amide | nih.gov |
| GLP-1-(7-35) | Baby Hamster Kidney (BHK) cells expressing human GLP-1R | Relative Affinity | 12% of GLP-1-(7-36)-amide | nih.gov |
| GLP-1-(7-34) | Baby Hamster Kidney (BHK) cells expressing human GLP-1R | Relative Affinity | 2.8% of GLP-1-(7-36)-amide | nih.gov |
G-Protein Coupling and Downstream Signaling Pathways
Upon agonist binding, the GLP-1R undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins, initiating a cascade of signaling events.
The GLP-1R predominantly couples to the stimulatory G-protein, Gαs. nih.govmdpi.commdpi.com This coupling is a consistent finding across numerous studies on GLP-1R signaling. mdpi.com Activation of Gαs leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.govnih.govmdpi.comumich.edu Consequently, the binding of this compound to its receptor results in a significant increase in intracellular cAMP levels. wikipedia.orgumich.edu This increase in cAMP is a critical step in mediating the downstream effects of GLP-1. nih.gov For example, in human type II pneumocytes, GLP-1-(7-36)-amide was shown to stimulate cAMP formation in a time- and dose-dependent manner. atsjournals.org This mechanism is fundamental to the action of GLP-1 in various target tissues, including pancreatic β-cells. wikipedia.org
The primary intracellular effector of cAMP is Protein Kinase A (PKA). mdpi.com The elevation of intracellular cAMP following GLP-1R activation leads to the activation of PKA. nih.govnih.govnih.gov PKA is a tetrameric enzyme that, upon binding cAMP, releases its active catalytic subunits. mdpi.com These subunits then phosphorylate various intracellular proteins, thereby mediating many of the physiological responses to GLP-1. nih.gov The cAMP/PKA signaling pathway is considered the canonical and main effector mechanism for GLP-1R-stimulated insulin (B600854) secretion. mdpi.comnih.gov Studies have shown that inhibition of PKA can block GLP-1-induced effects, confirming the crucial role of this kinase in the signaling cascade. nih.govnih.gov For instance, the PKA inhibitor H89 has been shown to block liraglutide-induced phosphorylation of downstream targets. nih.gov
While the Gαs/cAMP/PKA pathway is the principal signaling axis for GLP-1R, there is evidence suggesting the involvement of other signaling pathways, including those mediated by Protein Kinase C (PKC) and Calcium-Calmodulin-dependent Protein Kinase (Ca-Cm-PK). Some studies have indicated that GLP-1R can also couple to other G-proteins, such as Gαq/11, which would activate phospholipase C (PLC) and subsequently the PKC pathway. mdpi.comencyclopedia.pub
In human type II pneumocytes, it was found that an inhibitor of PKC blocked the stimulatory effect of GLP-1-(7-36)-amide on phosphatidylcholine secretion, suggesting the involvement of PKC in this specific cellular response. atsjournals.org In the same study, while a calcium ionophore stimulated secretion, an inhibitor of Ca-Cm-PK did not alter the effect of GLP-1-(7-36)-amide, indicating that this pathway may not be directly involved in the peptide's action in these cells. atsjournals.org However, in rat type II pneumocytes, the stimulatory effect of GLP-1-(7-36)-amide appeared to be independent of the PKC and Ca-Cm-PK pathways. oup.com Conversely, other research suggests that physiological concentrations of GLP-1 can stimulate insulin secretion through a PKA-independent mechanism that involves PKC activation. nih.govnih.gov Furthermore, in mouse pancreatic β-cells, the inhibitory action of GLP-1 on ATP-sensitive K+ channels was reversed by a calmodulin inhibitor, suggesting a role for a calmodulin-dependent mechanism in this process. nih.gov The differential activation of these pathways may depend on the concentration of GLP-1, the specific cell type, and the physiological context. nih.govnih.gov
| Pathway Component | Function | Activation/Inhibition | Reference |
|---|---|---|---|
| GLP-1R | Binds this compound | Activated by ligand binding | nih.gov |
| Gαs | Activates Adenylate Cyclase | Activated by GLP-1R | nih.govmdpi.com |
| Adenylate Cyclase | Produces cAMP from ATP | Activated by Gαs | nih.govumich.edu |
| cAMP | Activates PKA | Increased by Adenylate Cyclase activity | wikipedia.org |
| Protein Kinase A (PKA) | Phosphorylates downstream targets | Activated by cAMP | mdpi.comnih.gov |
| Protein Kinase C (PKC) | Potential alternative signaling pathway | Potentially activated by GLP-1R in some contexts | atsjournals.orgnih.gov |
| Ca-Cm-PK | Potential alternative signaling pathway | Evidence for involvement is context-dependent | atsjournals.orgnih.gov |
Interactions with Other Intracellular Signaling Cascades (e.g., PI3K/Akt/NOS pathway)
Beyond the canonical Gαs/cAMP/PKA pathway, the binding of this compound to its receptor (GLP-1R) initiates a complex network of intracellular signaling, prominently featuring the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nitric Oxide Synthase (NOS) pathway. This signaling axis is crucial for mediating many of the pleiotropic effects of GLP-1, particularly those related to cardiovascular health, cell survival, and neuroprotection.
Activation of the GLP-1R can trigger the PI3K/Akt pathway, which in turn leads to the phosphorylation and subsequent activation of endothelial nitric oxide synthase (eNOS). mdpi.com This cascade is particularly significant in vascular endothelial cells, such as human coronary artery endothelial cells (hCAECs), where GLP-1R is expressed. mdpi.comnih.gov The activation of Akt (also known as Protein Kinase B) is a critical node in this process. researchgate.net Upon stimulation by GLP-1, Akt becomes phosphorylated and, in turn, phosphorylates eNOS at serine residue Ser1177, enhancing its enzymatic activity. researchgate.net This leads to an increased production of nitric oxide (NO), a potent vasodilator that contributes to an anti-atherogenic vascular environment and improved endothelial function. mdpi.com Studies have demonstrated that GLP-1 receptor agonists stimulate the proliferation of hCAECs through a mechanism dependent on PI3K, Akt, and eNOS activation. nih.govresearchgate.net
The PI3K/Akt signaling axis is also a major pathway through which GLP-1R activation regulates the expression of other critical proteins. In cortical neurons, for example, GLP-1R engagement activates the PI3K-Akt pathway, leading to the phosphorylation of the cyclic AMP response element binding protein (CREB). researchgate.netthno.org This subsequently upregulates the expression of Apurinic/Apyrimidinic Endonuclease 1 (APE1), a key enzyme in the base excision repair pathway for oxidative DNA damage. researchgate.netthno.org This neurotrophic function highlights the role of the GLP-1-PI3K/Akt axis in promoting neuronal survival and protecting against oxidative stress. thno.org The inhibition of PI3K with agents like LY294002 has been shown to block the GLP-1-induced phosphorylation of Akt and the subsequent expression of APE1, confirming the centrality of this pathway. researchgate.net
Interestingly, the metabolite GLP-1-(9-36)-amide, previously considered inactive, has also been shown to exert cardioprotective effects through the PI3K/Akt/NOS pathway, potentially in a GLP-1R-independent manner. mdpi.com This suggests a more complex signaling paradigm where both the parent molecule and its metabolite can converge on this critical signaling cascade to protect against oxidative injury in cardiomyoblasts. mdpi.com The activation of the PI3K/Akt pathway by GLP-1 and its analogs is also implicated in inhibiting apoptosis and modulating metabolism in various cell types. nih.govfrontiersin.org
The table below summarizes the key findings from research on the interaction between GLP-1 and the PI3K/Akt/NOS pathway.
| Cell/Tissue Type | Key Molecular Events | Functional Outcome |
| Human Coronary Artery Endothelial Cells (hCAECs) | GLP-1R activation → PI3K activation → Akt phosphorylation → eNOS phosphorylation and activation → Increased NO production. mdpi.comnih.gov | Enhanced endothelial function, vasodilation, increased DNA synthesis, and cell proliferation. mdpi.comnih.gov |
| Cortical Neurons | GLP-1R activation → PI3K activation → Akt phosphorylation → CREB phosphorylation → Increased APE1 expression. researchgate.netthno.org | Neuroprotection, enhanced DNA repair of oxidative damage, and increased neuronal viability. thno.org |
| Cardiomyoblasts (H9c2) | GLP-1(9-36) stimulation → PI3K/Akt/NOS pathway activation. mdpi.com | Cardioprotection against oxidative injury and apoptosis. mdpi.com |
| Colorectal Cancer (CRC) Cells | GLP-1R agonist intervention → Inhibition of PI3K/Akt/mTOR pathway protein expression. frontiersin.org | Inhibition of cancer cell proliferation, migration, and invasion; promotion of apoptosis. frontiersin.org |
Metabolic Pathways and Proteolytic Inactivation of Human Glp 1 7 36 Amide
Dipeptidyl Peptidase-4 (DPP-4) Mediated Degradation
The primary route of inactivation for GLP-1-(7-36)-amide is through cleavage by the enzyme Dipeptidyl Peptidase-4 (DPP-4). jneurosci.orgdiabetesjournals.orgdaignet.de This enzymatic action is a critical determinant of the short in-vivo half-life of the active peptide. jneurosci.orgdovepress.com
Cleavage Sites and Formation of N-Terminally Truncated Metabolites (e.g., GLP-1-(9-36)-amide)
DPP-4 specifically cleaves the dipeptide His-Ala from the N-terminus of GLP-1-(7-36)-amide. daignet.de This cleavage occurs between the Alanine (B10760859) at position 8 and the Glutamic acid at position 9, resulting in the formation of the N-terminally truncated metabolite, GLP-1-(9-36)-amide. daignet.derndsystems.comacs.org This metabolite is considered the principal degradation product of GLP-1-(7-36)-amide. rndsystems.comnih.govhellobio.com Studies have shown that GLP-1-(9-36)-amide is a major metabolite found in plasma after the administration of GLP-1-(7-36)-amide. nih.gov
Ubiquitous Distribution and High Activity of DPP-4
DPP-4 is a widely distributed enzyme, found in numerous tissues as a type II transmembrane glycoprotein (B1211001) and also in a soluble form in the circulation. nih.govnih.gov Its expression is notable in intestinal and renal brush border membranes, vascular endothelium, the liver, pancreas, and on immune cells. nih.govnih.gov This ubiquitous presence and high enzymatic activity ensure that GLP-1-(7-36)-amide is rapidly degraded, often immediately after its secretion from intestinal L-cells. jneurosci.orgdaignet.deoup.com In fact, a significant portion of newly secreted GLP-1 is already cleaved by DPP-4 before it even reaches the systemic circulation. oup.com
Neutral Endopeptidase (NEP) Cleavage and Other Proteolytic Mechanisms
While DPP-4 is the primary inactivating enzyme, GLP-1-(7-36)-amide and its metabolite GLP-1-(9-36)-amide are also substrates for another enzyme, Neutral Endopeptidase (NEP) 24.11, also known as neprilysin. nih.govnih.govbioscientifica.com
Formation of C-Terminal Metabolites (e.g., GLP-1-(28-36)-amide)
NEP cleaves GLP-1-(7-36)-amide and GLP-1-(9-36)-amide at different sites, leading to the formation of smaller C-terminal fragments. nih.govmedchemexpress.com One of the major products of NEP-mediated cleavage is the nonapeptide GLP-1-(28-36)-amide, which consists of the amino acid sequence FIAWLVKGRamide. nih.govnih.gov Further metabolism of GLP-1-(28-36)-amide can occur, for instance in hepatocytes, generating even smaller fragments like GLP-1-(29-36)-amide and GLP-1-(31-36)-amide. nih.gov Another C-terminal metabolite, the pentapeptide GLP-1-(32-36)-amide (LVKGRamide), is also formed through NEP action. nih.gov
Dynamics of Peptide Half-Life and Systemic Availability
The rapid degradation by DPP-4 and NEP results in an extremely short half-life for circulating GLP-1-(7-36)-amide, estimated to be less than two minutes. jneurosci.orgdovepress.combioscientifica.com This rapid inactivation severely limits the systemic availability of the active hormone. It is estimated that a large proportion, potentially over 50%, of secreted GLP-1 is degraded to GLP-1-(9-36)-amide even before entering the systemic circulation. oup.com The concentration of the inactive metabolite, GLP-1-(9-36)-amide, can be up to 10-fold higher than that of the active GLP-1-(7-36)-amide in vivo. nih.gov
Bioactivity and Physiological Significance of GLP-1 Metabolites
Initially, the metabolites of GLP-1-(7-36)-amide, particularly GLP-1-(9-36)-amide, were considered inactive degradation products. dovepress.comnih.gov However, accumulating evidence suggests that these metabolites possess biological activities of their own, often distinct from the parent molecule and independent of the known GLP-1 receptor. dovepress.comnih.govnih.gov
GLP-1-(9-36)-amide: This major metabolite has been shown to act as an antagonist at the pancreatic GLP-1 receptor. rndsystems.comnih.govglucagon.com Despite this, some studies report that it can inhibit hepatic glucose production and may act as a weak insulinotropic agent. rndsystems.comnih.gov Research in animal models suggests it can reduce weight gain and improve hepatic steatosis. glucagon.com In humans, it has been observed to reduce postprandial glycemia, although this effect is independent of insulin (B600854) secretion and gastric emptying. nih.gov There are also reports of its cytoprotective effects in various cell types. jneurosci.org
GLP-1-(28-36)-amide: This C-terminal nonapeptide, long considered inactive, is now recognized for its potential roles in metabolic regulation. nih.gov It has been shown to have anti-diabetic effects, including ameliorating hepatic metabolism, protecting pancreatic β-cells, and improving glucose disposal. nih.govmedchemexpress.com These effects appear to be mediated through pathways independent of the GLP-1 receptor and may involve mitochondrial targets. nih.govbioscientifica.com
GLP-1-(32-36)-amide: This smaller pentapeptide has also been found to have biological activity, including the ability to modulate whole-body glucose metabolism and inhibit weight gain in animal models. nih.govmedchemexpress.com
Table of Metabolites and their Characteristics
GLP-1-(9-36)-amide: Re-evaluation of Biological Roles (e.g., Cardioprotective, Insulinomimetic)
Once thought to be an inactive or antagonistic metabolite of GLP-1-(7-36)-amide, GLP-1-(9-36)-amide is now recognized for its own physiological effects, particularly in the cardiovascular and metabolic systems. nih.govglucagon.com This metabolite is the most abundant form of GLP-1 in postprandial plasma due to the rapid cleavage of the parent molecule by DPP-IV and its own slower clearance. oup.com Accumulating evidence demonstrates that GLP-1-(9-36)-amide exerts significant cardioprotective and insulin-like actions, often through mechanisms independent of the classical GLP-1 receptor (GLP-1R). thieme-connect.comnih.gov
Cardioprotective Effects: A substantial body of research supports the cardioprotective role of GLP-1-(9-36)-amide. Studies have shown that the beneficial effects of GLP-1-(7-36)-amide against reperfusion injury persist even in the presence of GLP-1R antagonists or in GLP-1R knockout models, suggesting the involvement of its metabolite, GLP-1-(9-36)-amide. nih.gov In models of myocardial infarction, GLP-1-(9-36)-amide provides selective protection against diastolic dysfunction and myocardial inflammation. nih.gov
In isolated mouse hearts subjected to ischemia-reperfusion (I/R) injury, administration of GLP-1-(9-36)-amide improved functional recovery and reduced infarct size. nih.govoup.comresearchgate.net These cytoprotective effects were observed in cultured cardiomyocytes as well, where the peptide increased cell viability, reduced the release of lactate (B86563) dehydrogenase, and decreased caspase-3 activation. researchgate.netfrontiersin.org The signaling pathways involved appear to include the activation of PI3K/Akt and ERK1/2. frontiersin.org Notably, these cardioprotective actions were preserved in cardiomyocytes from GLP-1R knockout mice (Glp1r−/−), confirming a GLP-1R-independent mechanism. oup.comfrontiersin.org Furthermore, GLP-1-(9-36)-amide has been shown to improve the survival of human aortic endothelial cells during I/R injury. oup.comresearchgate.net
Insulinomimetic Actions: Beyond its cardiac benefits, GLP-1-(9-36)-amide exhibits direct insulin-like effects on glucose metabolism. It has been shown to potently inhibit hepatic glucose production (HGP), a key factor in maintaining glucose homeostasis. nih.gov This effect was observed in obese subjects where infusions of the metabolite led to a marked inhibition of HGP. thieme-connect.comnih.gov
Further investigations using isolated mouse hepatocytes confirmed that GLP-1-(9-36)-amide directly suppresses glucose production independent of the GLP-1 receptor and insulin action. thieme-connect.com This glucoregulatory property is also evident in animal models, where GLP-1-(9-36)-amide reduces blood glucose in anesthetized pigs through a mechanism that does not involve insulin secretion. glucagon.comnih.gov In diet-induced obese mice, long-term administration of GLP-1-(9-36)-amide inhibited weight gain, reduced hepatic fat accumulation, and improved insulin sensitivity, despite an unexpected increase in food intake. glucagon.com These findings underscore the metabolite's role as a direct glucoregulatory peptide. nih.gov
| Biological Effect | Model/System | Key Findings | Reference(s) |
|---|---|---|---|
| Cardioprotection | Isolated Mouse Hearts (Ischemia-Reperfusion) | Improved functional recovery and reduced infarct size. | nih.govoup.com |
| Cardioprotection | Post-Myocardial Infarction Rat Model | Provided selective protection against diastolic dysfunction and myocardial inflammation. | nih.gov |
| Cytoprotection | Cultured Neonatal Mouse Cardiomyocytes | Improved viability, reduced LDH release, and decreased caspase-3 activation via PI3K/Akt and ERK1/2 pathways. Effects were independent of the known GLP-1R. | researchgate.netfrontiersin.org |
| Insulinomimetic (Glucoregulation) | Obese Human Subjects | Markedly inhibited hepatic glucose production (HGP). | nih.gov |
| Insulinomimetic (Glucoregulation) | Isolated Mouse Hepatocytes | Directly suppressed glucose production, independent of the GLP-1 receptor. | thieme-connect.com |
| Metabolic Regulation | Diet-Induced Obese Mice | Inhibited weight gain, reduced hepatic steatosis, and improved insulin sensitivity. | glucagon.com |
Physiological Roles and Cellular Mechanisms of Human Glp 1 7 36 Amide
Pancreatic Islet Function Modulation
Human GLP-1-(7-36)-amide is a significant regulator of the endocrine pancreas, influencing the secretion of key hormones and the health of pancreatic beta-cells. nih.gov
Glucose-Stimulated Insulin (B600854) Secretion Potentiation
A primary and well-documented role of this compound is its potentiation of glucose-stimulated insulin secretion from pancreatic beta-cells. glucagon.commedchemexpress.com This action is strictly glucose-dependent, meaning the peptide enhances insulin release only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. droracle.ai The binding of this compound to its receptor on beta-cells initiates a cascade of intracellular signaling events. This includes the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. glucagon.com Elevated cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, which ultimately leads to the mobilization and fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis. glucagon.comjci.org
Studies have shown that this compound can restore glucose sensitivity to beta-cells that have become glucose-incompetent, as seen in certain diabetic states. glucagon.comresearchgate.net Research in both animal models and human subjects has consistently demonstrated the insulinotropic effect of this peptide. glucagon.comphysiology.org For instance, in perfused rat pancreas studies, this compound has been shown to cause a significant, dose-dependent increase in insulin secretion in the presence of glucose. umich.edu
Table 1: Research Findings on Glucose-Stimulated Insulin Secretion Potentiation
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In vitro | Perfused Rat Pancreas | GLP-1-(7-36)-amide caused a 3-10 fold increase in insulin secretion at a concentration of 5 x 10⁻¹⁰ M in the presence of 6.6 mM glucose. | umich.edu |
| In vitro | Diabetic Rat Islets | GLP-1-(7-36)-amide amplified glucose-induced insulin release by 140%. | researchgate.net |
| In vivo | Healthy Humans | Intravenous infusion of GLP-1-(7-36)-amide significantly enhanced glucose-stimulated insulin secretion. | physiology.org |
| In vitro | Mouse and Human Islets | GLP-1 enhances glucose-stimulated insulin secretion with a half-maximal effective concentration of 0.4 pM. | jci.org |
Glucagon (B607659) Secretion Suppression from Alpha-Cells
Research indicates that GLP-1 receptors are present on alpha-cells, albeit in smaller numbers than on beta-cells. nih.gov The binding of this compound to these receptors can directly inhibit glucagon secretion. nih.gov One proposed mechanism involves the PKA-dependent inhibition of P/Q-type Ca2+ channels in alpha-cells, which reduces glucagon exocytosis. nih.gov Studies in human pancreatic islets have shown that GLP-1 can inhibit glucagon secretion by 50-70%, and this effect is not reversed by antagonists of insulin or somatostatin (B550006) receptors, supporting a direct mechanism. nih.gov
Table 2: Research Findings on Glucagon Secretion Suppression
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In vitro | Human Pancreatic Islets | GLP-1 inhibited glucagon secretion by 50-70%, an effect attributed to a direct action on alpha-cells. | nih.gov |
| In vitro | Perfused Pig Pancreas | Truncated GLP-1-(7-36)-amide significantly suppressed glucagon release. | umich.edu |
| In vivo | Healthy Humans | GLP-1 administration lowered glucagon levels. | researchgate.net |
| In vivo | α-cell-specific GLP-1R knockout mice | Deletion of GLP-1R from α-cells increased nonfasting glucagon secretion, indicating a direct role in suppression. | nih.gov |
Regulation of Beta-Cell Mass Dynamics (Proliferation, Neogenesis, Apoptosis)
Beyond its acute effects on hormone secretion, this compound has demonstrated significant long-term effects on the health and survival of pancreatic beta-cells. oup.com It influences beta-cell mass by stimulating proliferation (the growth of new cells from existing ones), promoting neogenesis (the formation of new islets from progenitor cells), and inhibiting apoptosis (programmed cell death). oup.comnih.gov These actions are critical for maintaining a healthy and functional beta-cell population.
The pro-survival and proliferative effects of this compound are mediated through the activation of several intracellular signaling pathways. oup.com These include the PKA and PI3-kinase pathways, which are known to be involved in cell growth and survival. oup.comglucagon.com Studies in animal models of diabetes have shown that chronic administration of GLP-1 or its long-acting analogs can lead to an increase in beta-cell mass and an improvement in islet morphology. oup.comnih.gov For example, in NOD mice, a model for autoimmune type 1 diabetes, continuous infusion of human GLP-1 delayed the onset of diabetes, increased beta-cell proliferation, and suppressed beta-cell apoptosis. nih.gov
Table 3: Research Findings on Beta-Cell Mass Dynamics
| Effect | Model | Key Finding | Reference |
|---|---|---|---|
| Proliferation | NOD Mice | BrdU labeling index in beta-cells was elevated (0.24% vs 0.13% in controls). | nih.gov |
| Neogenesis | NOD Mice | Increased formation of new islets from ducts was observed. | nih.gov |
| Apoptosis | NOD Mice | Beta-cell apoptosis was suppressed by 54.2%. | nih.gov |
| Apoptosis | Human Islets | GLP-1 demonstrated anti-apoptotic actions in freshly isolated human islets. | oup.com |
Gastrointestinal System Regulation
This compound also exerts significant regulatory effects on the gastrointestinal system, contributing to the coordination of nutrient digestion and absorption.
Gastric Emptying Inhibition
A key gastrointestinal effect of this compound is the inhibition of gastric emptying. physiology.orgglucagon.com By slowing the rate at which food moves from the stomach to the small intestine, it helps to regulate the influx of nutrients into the circulation, thereby preventing rapid post-meal spikes in blood glucose. droracle.ai This action is often referred to as the "ileal brake" mechanism.
The inhibition of gastric emptying is a dose-dependent effect and has been observed in healthy individuals as well as in patients with type 2 diabetes. physiology.orgnih.gov Studies using various techniques to measure gastric emptying have consistently shown that infusion of this compound significantly delays the process for both liquid and solid meals. physiology.orgglucagon.com This effect is thought to be mediated through both central and peripheral mechanisms, involving the vagus nerve. physiology.orgphysiology.org
Table 4: Research Findings on Gastric Emptying Inhibition
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In vivo | Healthy Humans | GLP-1-(7-36)-amide dose-dependently slowed gastric emptying of a liquid meal. | physiology.org |
| In vivo | Healthy Humans | GLP-1 dose-dependently diminished fundus tone and reduced volume waves, contributing to delayed emptying. | nih.gov |
| In vivo | Rats | Vagal afferent denervation abolished the inhibitory effect of GLP-1 on gastric emptying. | physiology.org |
| In vivo | Humans | GLP-1 reduced the motility index in the gastric antrum, duodenum, and jejunum after a meal. | oup.com |
Gastric Acid Secretion Modulation (Vagal Pathway Dependence)
Studies investigating the mechanism of this effect have highlighted the crucial role of the vagus nerve. In subjects who have undergone vagotomy (surgical cutting of the vagus nerve), the inhibitory effect of this compound on gastric acid secretion is lost. glucagon.comnih.gov This suggests that the peptide does not act directly on the parietal cells of the stomach but rather influences their function through a neural pathway involving the vagus nerve. physiology.orgphysiology.org Research in rats has further supported this, showing that while central administration of GLP-1 inhibits acid secretion, systemic administration is ineffective, pointing towards a centrally mediated mechanism. physiology.org
Table 5: Research Findings on Gastric Acid Secretion Modulation
| Study Type | Model | Key Finding | Reference |
|---|---|---|---|
| In vivo | Healthy Humans | Intravenous GLP-1-(7-36)-amide significantly inhibited pentagastrin-induced acid secretion. | nih.gov |
| In vivo | Vagotomized Humans | The inhibitory effect of GLP-1-(7-36)-amide on acid secretion was absent in vagotomized subjects. | nih.gov |
| In vivo | Conscious Rats | Intracisternal (central) GLP-1 administration inhibited acid secretion, whereas systemic GLP-1 was ineffective. | physiology.org |
| In vivo | Dogs | Intravenous infusions of GLP-1-(7-36)-amide decreased gastric acid output by 66-96%. | oup.com |
Role in the Ileal Brake Phenomenon
Human glucagon-like peptide-1-(7-36)-amide (GLP-1-(7-36)-amide) is a key hormonal mediator of the "ileal brake," a potent physiological feedback mechanism that regulates upper gastrointestinal function in response to the presence of unabsorbed nutrients in the distal small intestine. researchgate.netnih.gov This peptide is released from intestinal L-cells following a meal and plays a crucial role in inhibiting gastric emptying and gastrointestinal motility. researchgate.netnih.govnih.gov
The inhibitory actions of GLP-1-(7-36)-amide on the upper gastrointestinal tract are multifaceted. It induces relaxation of the gastric fundus, suppresses antral contractility, and stimulates both tonic and phasic motility of the pyloric sphincter. nih.gov These motor effects collectively slow the rate at which stomach contents are delivered to the small intestine, thereby optimizing nutrient digestion and absorption and preventing postprandial metabolic disturbances. researchgate.netnih.gov Studies have demonstrated that even physiological doses of GLP-1-(7-36)-amide significantly inhibit gastric emptying in healthy individuals. physiology.org
The mechanisms underlying the ileal brake effect of GLP-1-(7-36)-amide involve both peripheral and central pathways. Evidence suggests that its inhibitory effects are at least partly mediated by vagal-cholinergic inhibition and may involve interactions with vagal afferent pathways. nih.govnih.gov The use of specific GLP-1 receptor antagonists, such as exendin(9-39), has confirmed that endogenously released GLP-1 is a physiological regulator of gastric emptying. oup.com By slowing gastric emptying, GLP-1-(7-36)-amide attenuates postprandial glycemic excursions, highlighting its importance in glucose homeostasis. oup.com
Table 1: Effects of this compound on Gastric Emptying
| Study Type | Subject | Intervention | Outcome | Citation |
| Intravenous Infusion | Healthy Volunteers | GLP-1-(7-36)-amide (0.4, 0.8, or 1.2 pmol/kg/min) | Dose-dependent slowing of gastric emptying | physiology.org |
| Antagonist Study | Healthy Subjects | exendin(9-39) (GLP-1 antagonist) | Accelerated gastric emptying, indicating a physiological role for endogenous GLP-1 in slowing it | oup.com |
| Review | - | - | GLP-1 delays gastric emptying by relaxing the gastric fundus, inhibiting antral contractility, and stimulating the pyloric sphincter | nih.gov |
Central Nervous System Actions
Hypothalamic Distribution and Neurotransmitter Characteristics
This compound is not only produced in the gut but also in the central nervous system, where it functions as a neurotransmitter. nih.govfrontiersin.org The highest concentrations of GLP-1-(7-36)-amide-like immunoreactivity in the rat brain are found in the hypothalamus. nih.gov Specifically, GLP-1 is synthesized in neuronal cell bodies located in the caudal nucleus of the solitary tract (NTS) in the brainstem, with projections to various hypothalamic nuclei, including the paraventricular nucleus (PVN). nih.govfrontiersin.orgjnmjournal.org The GLP-1 receptor (GLP-1R) is also widely expressed in the hypothalamus, further supporting its role as a central signaling molecule. oup.com
Chromatographic analyses have confirmed that the majority of this immunoreactivity in the hypothalamus corresponds to the synthetic GLP-1-(7-36)-amide. nih.gov Subcellular distribution studies have revealed that a significant portion of hypothalamic GLP-1-(7-36)-amide is located in the synaptosome fraction, which contains nerve endings. nih.gov Furthermore, GLP-1-(7-36)-amide is released from hypothalamic tissue slices in a calcium-dependent manner following potassium-induced depolarization. nih.gov These findings fulfill key criteria for its classification as a neurotransmitter within the hypothalamus. nih.gov
Regulation of Food Intake and Satiety Pathways
This compound plays a significant role in the central regulation of food intake and the promotion of satiety. jnmjournal.orggutnliver.orge-dmj.orggubra.dk Both peripheral and central administration of GLP-1-(7-36)-amide have been shown to reduce food intake in rodents. gutnliver.orggubra.dk This effect is mediated through the activation of GLP-1 receptors located in key brain regions involved in appetite control, including the hypothalamus and brainstem. e-dmj.org
Peripheral GLP-1-(7-36)-amide is thought to influence central satiety pathways through several mechanisms. It may act via the vagus nerve, with signals transmitted to the brainstem and then to the hypothalamus. jnmjournal.orggutnliver.org Alternatively, it could directly access the brainstem and hypothalamus through areas with a more permeable blood-brain barrier, such as the area postrema and the median eminence. gutnliver.org In humans, the post-prandial GLP-1 response has been positively associated with changes in neuronal activity in brain areas implicated in satiety and food intake regulation, such as the prefrontal cortex and hypothalamus. gutnliver.org
Table 2: Research Findings on GLP-1-(7-36)-amide and Food Intake Regulation
| Finding | Model System | Mechanism | Citation |
| Reduced food intake | Rodents | Central and peripheral administration | gutnliver.org |
| Depolarization of POMC neurons | Mouse brain slices | Direct activation | gubra.dk |
| Inhibition of NPY neurons | Mouse brain slices | GABAergic interneuron activation | gubra.dk |
| Increased c-fos expression in PVN | Rodents | Peripheral and central injection | gutnliver.org |
| Association with satiety-related brain activity | Humans | Post-prandial GLP-1 response and PET scans | gutnliver.org |
Influence on Learning and Memory Functions
Emerging evidence suggests that this compound and its analogues have a beneficial influence on learning and memory. mdpi.com GLP-1 receptors are expressed in brain regions crucial for cognitive processes, including the hippocampus. mdpi.comfrontiersin.org Studies have shown that GLP-1-(7-36)-amide can modulate neuronal activity in the rat hippocampus. mdpi.com
GLP-1 receptor knockout mice exhibit deficits in memory retention, while the administration of GLP-1 agonists has been shown to improve learning and memory. mdpi.com In models of Alzheimer's disease, GLP-1 receptor agonists have demonstrated the ability to alleviate spatial memory dysfunction. mdpi.com For instance, GLP-1(7-36)amide has been shown to significantly prevent lipopolysaccharide (LPS)-, IL-1β-, and H2O2-induced impairments in the synaptic functions of the hippocampal CA1 region. frontiersin.org Furthermore, Val8-GLP-1(7-36), a GLP-1 receptor agonist, has been reported to attenuate amyloid-β-induced calcium overload in cortical or hippocampal pyramidal cells, a key pathological feature of Alzheimer's disease. frontiersin.org These findings point to the therapeutic potential of targeting the GLP-1 system for cognitive disorders.
Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a primary hormonal stress response system. oup.comnih.govnih.gov Both central and peripheral administration of GLP-1-(7-36)-amide increase the circulating levels of HPA axis hormones, including adrenocorticotropic hormone (ACTH) and corticosteroids (corticosterone in rodents and cortisol in humans). oup.comnih.govnih.gov This activation occurs in a time-dependent manner and is observed in both conscious and anesthetized rats, as well as in healthy humans and patients with diabetes mellitus. oup.comnih.gov
The mechanism by which circulating GLP-1-(7-36)-amide activates the HPA axis appears to involve the central nervous system. oup.com Intracerebroventricular injection of GLP-1 induces c-fos expression in corticotropin-releasing hormone (CRH) neurons within the paraventricular nucleus of the hypothalamus, an effect that is blocked by a GLP-1 receptor antagonist. oup.com This suggests that GLP-1-(7-36)-amide stimulates the HPA axis at the level of the hypothalamus. nih.gov The subsequent increase in ACTH release from the pituitary gland then drives the adrenal cortex to secrete corticosteroids. oup.combioscientifica.com This activation of the HPA axis by GLP-1-(7-36)-amide appears to be independent of its effects on glucose metabolism. oup.com
Table 3: Effects of this compound on the HPA Axis
| Species | Administration Route | Measured Hormone | Effect | Citation |
| Rats | Peripheral (iv, ip), Central (icv) | Corticosterone (B1669441), Aldosterone, ACTH | Increased levels | oup.comnih.govnih.gov |
| Humans | Peripheral (iv) | Cortisol | Increased levels | oup.comnih.gov |
Neuroprotective and Antiapoptotic Effects in Neuronal Cells
This compound exhibits significant neuroprotective and antiapoptotic properties in neuronal cells. nih.govrndsystems.comiomcworld.com This peptide and its analogues have been shown to protect neurons from various insults, including excitotoxicity and oxidative stress. nih.govrndsystems.comglucagon.com In cultured rat hippocampal neurons, GLP-1-(7-36)-amide can completely protect against glutamate-induced apoptosis. glucagon.com
The neuroprotective effects of GLP-1-(7-36)-amide are mediated through the activation of survival signaling pathways. frontiersin.org Studies have shown that GLP-1-(7-36)-amide can protect HT22 cells against stressors by activating molecules such as Akt and ERK1/2. frontiersin.org In a model of traumatic brain injury, GLP-1-(7-36) suppressed oxidative damage and neuronal apoptosis by activating the ERK5/CREB pathway. nih.gov Furthermore, GLP-1 receptor activation has been shown to modulate the expression of apoptotic signaling molecules, leading to a decrease in pro-apoptotic factors like Bax and caspase-3, and an increase in the anti-apoptotic factor Bcl-2. iomcworld.com These findings underscore the potential of GLP-1-(7-36)-amide as a therapeutic agent for neurodegenerative diseases and acute brain injuries. mdpi.comiomcworld.comkoreamed.org
Cardiovascular System Effects
The cardiovascular system is a significant target for the actions of this compound. The presence of GLP-1 receptors in the heart and blood vessels of both rodents and humans underpins the wide-ranging cardiovascular effects of this peptide. nih.gov These effects include modulation of heart rate, blood pressure, vascular tone, and myocardial contractility. nih.gov
Myocardial Glucose Uptake Enhancement
This compound has been shown to directly stimulate glucose uptake in the heart muscle. In a canine model of dilated cardiomyopathy, GLP-1-(7-36)-amide infusion led to a significant increase in myocardial glucose uptake, which was associated with improved heart performance. jacc.orgphysiology.org This effect is particularly relevant in conditions of cardiac stress or disease, where the heart's energy metabolism is often compromised. For instance, in dogs with pacing-induced dilated cardiomyopathy (DCM), GLP-1-(7-36)-amide infusion increased basal myocardial glucose uptake threefold. ahajournals.org This enhancement of glucose utilization is thought to be a key mechanism behind the peptide's beneficial cardiac effects. The stimulation of myocardial glucose uptake appears to be independent of its insulinotropic effects, suggesting a direct action on the heart. physiology.orgahajournals.org
Studies have begun to unravel the signaling pathways involved. The increase in myocardial glucose uptake induced by GLP-1-(7-36)-amide is associated with the activation of p38 mitogen-activated protein kinase (MAPK) and the translocation of GLUT-1 glucose transporters to the cell membrane. ahajournals.org Interestingly, this pathway is distinct from the classical insulin signaling pathway involving Akt. ahajournals.org
| Treatment Group | Basal Myocardial Glucose Uptake (nmol/min/g) | Fold Increase vs. Vehicle |
|---|---|---|
| DCM + Vehicle | 22 ± 6 | - |
| DCM + GLP-1-(7-36)-amide | 61 ± 12 | ~3-fold |
Improvement of Cardiac Function
Beyond its metabolic effects, this compound directly improves cardiac function. In animal models of heart failure, infusions of the peptide have been shown to enhance left ventricular (LV) contractility, stroke volume, and cardiac output. e-enm.org For example, in conscious dogs with dilated cardiomyopathy, a 48-hour infusion of GLP-1-(7-36)-amide resulted in a significant reduction in LV end-diastolic pressure and a substantial increase in the first derivative of LV pressure (a measure of contractility) and cardiac output. physiology.org
Clinical studies in humans have mirrored these preclinical findings. In patients with chronic heart failure, a five-week continuous infusion of GLP-1-(7-36)-amide led to significant improvements in LV ejection fraction and exercise capacity. glucagon.com Similarly, patients with acute myocardial infarction and LV dysfunction who received the peptide showed improved global and regional LV wall motion scores. glucagon.comspringermedizin.de These beneficial effects on cardiac mechanics underscore the therapeutic potential of targeting the GLP-1 system in heart disease.
| Parameter | Before Infusion | After Infusion | P-value |
|---|---|---|---|
| LV End-Diastolic Pressure (mmHg) | 28 ± 1 | 15 ± 2 | < 0.01 |
| First Derivative of LV Pressure (mmHg/s) | 1315 ± 81 | 2195 ± 102 | < 0.01 |
| Cardiac Output (L/min) | 1.5 ± 0.1 | 1.9 ± 0.1 | < 0.01 |
Cardioprotective Mechanisms (e.g., Against Oxidative Injury)
This compound exerts significant cardioprotective effects, particularly in the context of ischemia-reperfusion injury and oxidative stress. jacc.orgnih.gov In vitro studies have demonstrated that the peptide can protect cardiomyocytes from cell death induced by various stressors. oup.comnih.gov This cytoprotective effect is mediated, at least in part, by the activation of pro-survival signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK1/2) pathways. springermedizin.deoup.com
A key mechanism underlying this cardioprotection is the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses. springermedizin.denih.gov By mitigating oxidative damage, GLP-1-(7-36)-amide helps to preserve cardiomyocyte viability and function. nih.gov Furthermore, research suggests that GLP-1-(7-36)-amide can shift myocardial metabolism from fatty acid oxidation towards the more oxygen-efficient process of glycolysis and glucose oxidation, which is particularly beneficial during ischemic conditions. nih.gov Some studies also indicate that the cardioprotective effects of GLP-1 may be mediated through pathways independent of its known receptor, involving its metabolites. nih.govfrontiersin.org
Other Peripheral Tissue Interactions
The influence of this compound extends to other peripheral tissues, where it modulates key physiological processes.
Modulation of Pulmonary Surfactant Secretion
The lungs are another target for GLP-1-(7-36)-amide. The GLP-1 receptor is expressed in the lungs, and studies have shown that this peptide can stimulate the secretion of pulmonary surfactant from type II pneumocytes. atsjournals.orgnih.govoup.com Pulmonary surfactant is a complex mixture of lipids and proteins that is crucial for maintaining alveolar stability and preventing lung collapse. oup.com
In cultured human type II pneumocytes, GLP-1-(7-36)-amide was found to stimulate the secretion of phosphatidylcholine, a major component of surfactant, in a concentration-dependent manner. atsjournals.orgnih.gov This effect is mediated through the activation of both protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. nih.govatsjournals.org The stimulation of surfactant secretion by GLP-1-(7-36)-amide suggests a potential role for this peptide in maintaining respiratory function and could have implications for conditions associated with surfactant deficiency. oup.com
Effects on Peripheral Glucose Disposal in Adipose and Muscle Tissues
While the effects of this compound on glucose disposal in peripheral tissues like adipose and muscle have been a subject of investigation, the findings have been somewhat inconsistent. oup.com In vitro studies have suggested that GLP-1 can enhance glucose uptake in adipocytes and muscle cells, with effects that are additive to those of insulin. diabetesjournals.org GLP-1 receptors have been identified in both adipose tissue and muscle. oup.comdiabetesjournals.org
However, in vivo studies in humans have yielded mixed results. oup.com Some studies have reported an increase in whole-body glucose disposal, while others have not observed a significant direct effect on peripheral glucose uptake in muscle or adipose tissue. diabetesjournals.orgnih.gov For instance, one study using microdialysis in human subcutaneous adipose tissue and skeletal muscle found no direct effect of GLP-1-(7-36)-amide on lipolysis, a process related to energy metabolism in these tissues. oup.comnih.gov It is possible that the direct effects of GLP-1-(7-36)-amide on peripheral glucose disposal are more modest compared to its potent actions on the pancreas and cardiovascular system, and may be more apparent under specific physiological or pathological conditions.
Indirect Effects on Hepatic Glucose Metabolism
The regulation of hepatic glucose production by human glucagon-like peptide-1-(7-36)-amide (GLP-1-(7-36)-amide) is primarily understood to occur through indirect mechanisms, rather than direct action on liver cells (hepatocytes). nih.govfrontiersin.orgyoutube.com While the existence of functional GLP-1 receptors on human hepatocytes remains a subject of debate, the profound influence of this incretin (B1656795) hormone on the liver via intermediary pathways is well-established. nih.govdiabetesjournals.orgphysiology.org These indirect routes principally involve the classic gut-pancreas-liver axis and a neural pathway originating in the portal vein. diabetesjournals.orgphysiology.org
The most recognized indirect action of GLP-1-(7-36)-amide on the liver is mediated by its effects on the pancreas. diabetesjournals.org Upon its release from intestinal L-cells after a meal, GLP-1-(7-36)-amide travels to the pancreas, where it potentiates glucose-dependent insulin secretion from β-cells and suppresses glucagon release from α-cells. nih.govnih.gov The resulting shift in the insulin-to-glucagon ratio is a powerful signal to the liver. Increased insulin and decreased glucagon levels act in concert to suppress hepatic glucose production (gluconeogenesis) and promote glycogen (B147801) synthesis, thereby contributing significantly to postprandial glucose control. diabetesjournals.orgresearchgate.net
A separate and distinct indirect mechanism involves a "neuro-incretin" pathway that originates in the hepatoportal region. diabetesjournals.org Research has identified GLP-1 receptors on the vagal afferent nerves that innervate the portal vein wall. diabetesjournals.org This system functions as a hepatoportal glucose sensor, informing the brain about incoming glucose from the gut. diabetesjournals.orgnih.govnih.gov GLP-1-(7-36)-amide is crucial for the proper functioning of this sensor; its presence "primes" or confers "glucose competence" to these nerves, allowing them to detect changes in portal glucose concentrations. nih.govdiabetesjournals.org Activation of these vagal GLP-1 receptors sends a signal to the brain, which in turn orchestrates a reduction in hepatic glucose output, independent of changes in pancreatic hormone secretion. diabetesjournals.orgdiabetesjournals.org
Studies in animal models have demonstrated the critical role of this portal vein GLP-1 receptor. The infusion of a GLP-1 receptor antagonist, Exendin-(9-39), into the portal vein of mice was shown to abolish the normal increase in glucose clearance and prevent hypoglycemia following a portal glucose challenge. nih.govdiabetesjournals.org This indicates that basal levels of GLP-1 are necessary for the hepatoportal sensor to respond effectively to glucose.
| Infusion Group | Parameter | Result | Conclusion |
|---|---|---|---|
| Portal Glucose Infusion (Control) | Glucose Clearance Rate | Increased to 67.5 +/- 3.7 mg/kg/min | Activation of the hepatoportal glucose sensor leads to increased glucose clearance. nih.gov |
| Portal Glucose Infusion (Control) | Glycemia | Decreased to 3.3 +/- 0.1 mmol/l | |
| Portal Glucose + Exendin-(9-39) | Glucose Clearance Rate | Reduced to 36.1 +/- 2.6 ml/kg/min | Blocking the GLP-1 receptor in the portal vein inhibits the sensor's function, reducing glucose clearance and causing transient hyperglycemia. nih.gov |
| Portal Glucose + Exendin-(9-39) | Glycemia | Transiently increased to 9.2 +/- 0.3 mmol/l |
Furthermore, studies in humans with type 1 diabetes—a model used to isolate the effects of GLP-1-(7-36)-amide from its influence on insulin secretion—have explored its impact on splanchnic (liver and gut) glucose metabolism. In one such study, under conditions of controlled hyperglycemia and hyperinsulinemia, the infusion of GLP-1-(7-36)-amide surprisingly decreased the initial splanchnic uptake of enterally delivered glucose compared to a saline infusion. nih.gov However, it also impaired the ability of insulin to suppress endogenous glucose production. nih.gov This suggests a complex interplay of factors where GLP-1-(7-36)-amide may redirect glucose metabolism, as total body glucose disposal was ultimately increased. nih.gov
| Parameter | Saline Infusion (Control) | GLP-1-(7-36)-amide Infusion | Significance (P-value) |
|---|---|---|---|
| Initial Splanchnic Glucose Uptake (μmol/kg/min) | 4.8 +/- 0.8 | 1.4 +/- 1.5 | P < 0.05 |
| Endogenous Glucose Production (μmol/kg/min) | 1.3 +/- 1.4 | 6.9 +/- 2.9 | P < 0.05 |
| Total Glucose Disappearance (μmol/kg/min) | 69.3 +/- 6.3 | 93.7 +/- 10.0 | P < 0.01 |
Collectively, these findings underscore that the influence of this compound on hepatic glucose metabolism is predominantly indirect, orchestrated through a combination of hormonal signals from the pancreas and neural signals from the portal vein, which together contribute to the regulation of endogenous glucose production.
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Organ Perfusion Systems
In vitro models provide controlled environments to investigate the direct effects of Human GLP-1-(7-36)-amide on specific cells and organs, minimizing the complex systemic interactions present in whole organisms.
Hepatocyte Culture Systems
Hepatocyte culture systems are employed to investigate the metabolic effects of this compound and its metabolites on the liver. While some studies have failed to demonstrate specific binding sites on rat liver membranes for the precursor molecule GLP-1-(1-37), others have shown that GLP-1 binds to rat hepatic membranes. umich.eduglucagon.com In human hepatoma cells, GLP-1 has been found to modulate the levels of glycosylphosphatidylinositols, which are potential mediators of its action in the liver. glucagon.com
More recent research has focused on the metabolic stability of GLP-1-(7-36)-amide metabolites in cryopreserved mouse and human hepatocytes. nih.gov These studies are crucial for understanding the full biological activity of the GLP-1 system, as metabolites previously considered inactive have been shown to possess biological effects, such as influencing gluconeogenesis. nih.gov For example, the metabolite GLP-1-(9-36)-amide has been shown to suppress glucose production in murine hepatocyte cultures. glucagon.com
Isolated Organ Perfusion (e.g., Rat Pancreas, Porcine Ileum)
Isolated organ perfusion allows for the study of hormonal secretion and metabolism in a setting that preserves the organ's architecture and local cell-to-cell interactions. The isolated perfused rat pancreas has been a cornerstone model for demonstrating the potent insulinotropic and glucagonostatic effects of this compound. google.comnih.govnih.gov In this system, the peptide stimulates insulin (B600854) release in a glucose-dependent manner and suppresses glucagon (B607659) secretion. nih.gov For instance, at a concentration of 25 nM, it significantly increased insulin levels and decreased glucagon release at both low (2.8 mM) and high (11.2 mM) glucose concentrations. nih.gov It also stimulates the release of amylin from the perfused rat pancreas. nih.gov
The isolated perfused porcine ileum model has been instrumental in studying the secretion and initial metabolism of endogenous GLP-1. Research using this model has shown that while the intestinal L-cells store the active form, GLP-1-(7-36)-amide, a significant portion is rapidly converted to the inactive metabolite GLP-1-(9-36)-amide upon secretion. nih.govoup.com This conversion is mediated by the enzyme dipeptidyl peptidase IV (DPP-IV), which is present in the capillaries surrounding the L-cells. nih.govoup.com
Interactive Data Table: Findings from Isolated Organ Perfusion Studies
| Organ Model | Species | Key Finding | Reference |
|---|---|---|---|
| Isolated Perfused Pancreas | Rat | Potent stimulation of insulin secretion | google.comnih.gov |
| Isolated Perfused Pancreas | Rat | Potent suppression of glucagon release | nih.gov |
| Isolated Perfused Pancreas | Rat | Stimulates amylin release | nih.gov |
| Isolated Perfused Ileum | Porcine | Secreted GLP-1-(7-36)-amide is rapidly degraded to GLP-1-(9-36)-amide | nih.govoup.com |
| Isolated Perfused Ileum | Porcine | Degradation is mediated by DPP-IV in local capillaries | nih.govoup.com |
Lung Cell Culture Models (e.g., Type II Pneumocytes)
The role of this compound extends beyond metabolic control, as evidenced by studies using lung cell culture models. Research on isolated rat and human type II pneumocytes has revealed that this peptide stimulates the secretion of pulmonary surfactant. atsjournals.orgnih.govatsjournals.orgnih.gov This effect is concentration-dependent and is mediated through an increase in intracellular cAMP and the subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). atsjournals.orgnih.govatsjournals.org The stimulatory effect of GLP-1-(7-36)-amide on phosphatidylcholine (a major component of surfactant) secretion can be reversed by the GLP-1 receptor antagonist exendin-(9-39), confirming the specificity of this action. atsjournals.orgnih.govatsjournals.org
In Vivo Animal Models for Physiological Investigations
In vivo animal models are indispensable for understanding the integrated physiological effects of this compound in a complex biological system.
Rodent Models (Rats, Mice)
Rats and mice are the most commonly used animal models for investigating the in vivo actions of this compound. In rats, central administration of the peptide has been shown to reduce food intake. tocris.com Peripheral administration in both conscious and anesthetized rats increases circulating levels of corticosterone (B1669441) and aldosterone, indicating an activation of the hypothalamic-pituitary-adrenal (HPA) axis. oup.comnih.govresearchgate.net Studies in diabetic GK rats, a model for type 2 diabetes, have shown that GLP-1-(7-36)-amide administration can decrease the augmented pancreatic and islet blood flow observed in these animals. nih.gov In contrast, it did not affect baseline pancreatic blood flow in normal Wistar rats but did prevent the increase in blood flow that typically follows glucose administration. nih.gov
In mouse models, this compound has demonstrated significant therapeutic potential. In non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, continuous infusion of the peptide delayed the onset of the disease. nih.gov This effect was attributed to an increase in beta-cell proliferation and neogenesis, as well as a suppression of beta-cell apoptosis. nih.gov Mice treated for 4 weeks showed improved glucose tolerance and a 54.2% suppression of beta-cell apoptosis. nih.gov
Interactive Data Table: Key Research Findings in Rodent Models
| Rodent Model | Species | Key Finding | Reference |
|---|---|---|---|
| Fasted Rats | Rat | Central administration reduces food intake | tocris.com |
| Conscious & Anesthetized Rats | Rat | Peripheral administration activates the HPA axis (increases corticosterone) | oup.comnih.govresearchgate.net |
| GK Diabetic Rats | Rat | Decreases augmented pancreatic and islet blood flow | nih.gov |
| Wistar Rats | Rat | Prevents glucose-induced increase in pancreatic blood flow | nih.gov |
| NOD Mice | Mouse | Delays onset of type 1 diabetes | nih.gov |
| NOD Mice | Mouse | Increases beta-cell proliferation and suppresses apoptosis | nih.gov |
Larger Animal Models (Pigs)
Pigs serve as a valuable large animal model in the study of this compound due to their physiological and metabolic similarities to humans. Research using porcine models has been instrumental in understanding the in vivo processing and effects of this peptide.
Detailed Research Findings:
Studies in anesthetized pigs have been crucial for investigating the metabolism of GLP-1-(7-36)-amide. It was observed that while the peptide is stored in its active form, GLP-1-(7-36)-amide, in the intestinal L-cells, a significant portion is rapidly degraded to the inactive form, GLP-1-(9-36)-amide, upon secretion into the bloodstream. nih.gov This conversion is mediated by the enzyme dipeptidyl peptidase IV (DPP IV), which is present in the endothelium of the capillaries draining the intestinal mucosa. nih.gov
In vivo experiments using pigs have demonstrated that GLP-1-(7-36)-amide enhances insulin secretion in response to intravenous glucose. nih.gov Interestingly, its metabolite, GLP-1-(9-36)-amide, does not stimulate insulin secretion but does possess antihyperglycemic effects on its own, contributing to glucose elimination. nih.govphysiology.org This highlights the complex role of both the active peptide and its metabolites in glucose regulation. The discrepancy in some findings between porcine and human studies, such as the more pronounced effect of GLP-1-(9-36)-amide on glucose disappearance in pigs, may be attributed to species-specific differences in glucose disposal rates. oup.com
Table 1: GLP-1 Forms and Their Observed Effects in Porcine Models
| Peptide Form | Primary Site of Action/Observation | Key Finding in Porcine Models | Reference |
| GLP-1-(7-36)-amide | Pancreas, Intestine | Enhances glucose-stimulated insulin secretion. | nih.gov |
| GLP-1-(9-36)-amide | Systemic Circulation | Does not stimulate insulin secretion but has independent glucose-lowering effects. | nih.govphysiology.org |
| DPP IV Enzyme | Capillary Endothelium (Intestine) | Rapidly converts GLP-1-(7-36)-amide to GLP-1-(9-36)-amide upon secretion. | nih.gov |
Biochemical and Biophysical Characterization Techniques
A suite of powerful analytical methods is employed to characterize the structure and function of GLP-1-(7-36)-amide at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of GLP-1-(7-36)-amide in various environments.
Detailed Research Findings:
2D ¹H NMR studies have revealed that in a membrane-mimicking environment, such as dodecylphosphocholine (B1670865) micelles, GLP-1-(7-36)-amide adopts a structure with two helical segments (residues 7-14 and 18-29) connected by a linker region (residues 15-17). nih.gov The C-terminal helix is more stable and hydrophobic, facilitating its interaction with the micelle or a cell membrane. nih.gov NMR has also been used to study the peptide's aggregation behavior, showing that in the presence of 2,2,2-trifluoroethanol (B45653) (TFE), it forms a stable, symmetric helical dimer, which may be an intermediate in the formation of larger aggregates like fibrils. nih.govcore.ac.uk The solution structure of GLP-1-(7-36)-amide in a TFE/water mixture has been solved and deposited in the Protein Data Bank (PDB ID: 1D0R). rcsb.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is indispensable for the purification, quantification, and analysis of GLP-1-(7-36)-amide and its analogues.
Detailed Research Findings:
RP-HPLC is a standard method for purifying synthetic GLP-1-(7-36)-amide to a high degree (95% or greater). daignet.de It is also used to separate and quantify different forms of the peptide, such as the active GLP-1-(7-36)-amide and its inactive metabolite GLP-1-(9-36)-amide, in biological samples from both in vitro and in vivo studies. nih.govlcms.cz The technique's versatility allows for the use of various stationary phases (like C18, C4, and phenylhexyl) and mobile phases to optimize the separation of GLP-1 analogues and their impurities. researchgate.netdiva-portal.org The development of methods using MaxPeak™ High Performance Surface (HPS) technology has been shown to improve peak area, height, and tailing for synthetic peptides, enhancing analytical reproducibility and sensitivity. waters.com The separation of fatty acid-modified GLP-1 analogues by RP-HPLC is often highly dependent on column temperature, a parameter that can be fine-tuned to optimize resolution. waters.com
Table 2: Representative HPLC Method Parameters for GLP-1-(7-36)-amide Analysis
| Parameter | Description | Example Condition | Reference |
| Technique | Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC | researchgate.netgoogle.com |
| Column | Stationary Phase | C18 Supelco Discovery Bio Wide Pore | researchgate.net |
| Mobile Phase A | Aqueous Component | 0.1% v/v trifluoroacetic acid in water | researchgate.net |
| Mobile Phase B | Organic Component | 0.1% v/v trifluoroacetic acid in acetonitrile | researchgate.net |
| Detection | Wavelength | UV at 215nm | researchgate.net |
| Flow Rate | Elution Speed | 0.75 ml/min | researchgate.net |
Radioimmunoassay (RIA) and Other Immunological Assays
Immunological assays, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are critical for the sensitive and specific detection and quantification of GLP-1-(7-36)-amide in biological fluids.
Detailed Research Findings:
The measurement of GLP-1-(7-36)-amide is complicated by the presence of multiple cross-reactive proglucagon-derived peptides and its rapid degradation by DPP IV. nih.gov This necessitates the use of highly specific assays. RIAs have been developed to specifically measure GLP-1-(7-36)-amide, allowing for its characterization in tissue extracts and circulation. nih.gov ELISAs are also widely used and are available in various formats to quantify GLP-1 in samples like plasma and serum. thermofisher.com However, studies have shown significant variability among different commercial GLP-1 assays, which can affect the comparability of results between studies. alpco.com Therefore, careful validation and characterization of the antibodies used are essential for reliable measurements. nih.govoup.com
Receptor Binding Assays and Cyclic AMP Production Assays
Understanding the interaction of GLP-1-(7-36)-amide with its receptor (GLP-1R) and the subsequent signaling cascade is fundamental. Receptor binding and cyclic AMP (cAMP) production assays are the primary tools for this purpose.
Detailed Research Findings:
Receptor binding assays, often using radiolabeled GLP-1, are employed to determine the binding affinity of the peptide and its analogues to the GLP-1R. nih.gov These assays have shown that the N-terminal region of GLP-1 is critical for high-affinity binding. nih.gov The N-terminal domain of the GLP-1R itself can bind GLP-1, albeit with lower affinity than the full-length receptor, indicating that other receptor domains contribute to the binding. nih.govbioscientifica.com
Activation of the GLP-1R, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. innoprot.comcaymanchem.comnih.gov cAMP production assays are therefore a direct measure of receptor activation. nih.gov Studies in cell lines like INS-1E have shown that GLP-1-(7-36)-amide induces a rapid and potent increase in cAMP. nih.govresearchgate.net These assays are crucial for screening the functional activity of new GLP-1R agonists and for studying the signaling pathways involved. caymanchem.comeurofinsdiscovery.com The EC50 value, the concentration of an agonist that gives half-maximal response, is a key parameter determined from these assays. For instance, an EC50 for GLP-1 in a cAMP flux assay was reported as 4.54 x 10⁻⁹ M. innoprot.com
Table 3: Comparison of Assay Types for GLP-1R Functional Characterization
| Assay Type | Principle | Key Measurement | Typical Application | Reference |
| Receptor Binding Assay | Measures the direct interaction between a ligand and its receptor, often using a labeled competitor. | Binding Affinity (IC₅₀, Kᵢ) | Determining how strongly a compound binds to the GLP-1R. | nih.govnih.gov |
| cAMP Production Assay | Quantifies the level of intracellular cyclic AMP produced upon receptor activation. | Functional Potency (EC₅₀) | Assessing the ability of a compound to activate the GLP-1R and initiate signaling. | innoprot.comnih.gov |
Genetic and Molecular Approaches
Genetic and molecular biology techniques provide powerful tools to investigate the synthesis of GLP-1-(7-36)-amide and the structure-function relationships of its receptor.
Detailed Research Findings:
GLP-1-(7-36)-amide is derived from a larger precursor protein, proglucagon, which is encoded by the proglucagon gene. The expression and tissue-specific post-translational processing of this gene are highly regulated, leading to the production of glucagon in the pancreas and GLP-1 in the intestine and brain. nih.govnih.govglucagon.comalpco.combioscientifica.com Studies using islet cell lines have helped to elucidate the factors that control proglucagon gene expression and processing. nih.govnih.gov For instance, transcription factors like Pax-6 have been shown to activate intestinal proglucagon gene expression. glucagon.com
Site-directed mutagenesis is a key molecular technique used to probe the function of the GLP-1 receptor. By systematically changing specific amino acids in the receptor, researchers can identify residues crucial for ligand binding and signal transduction. nih.govnih.gov For example, mutagenesis studies have identified several charged amino acids in the extracellular loops and transmembrane domains of the GLP-1R that are critical for binding affinity. nih.govbioscientifica.com Similarly, creating libraries of GLP-1 variants through saturation mutagenesis of the N-terminal region has allowed for the discovery of novel agonists and a deeper understanding of the sequence requirements for receptor activation. acs.org
Gene Expression Analysis
Studies into the gene expression of the GLP-1 receptor (GLP-1R) have been fundamental in understanding the widespread effects of GLP-1-(7-36)-amide. The GLP-1R is expressed in various tissues, including pancreatic β-cells, the brain, and the heart, indicating the diverse physiological processes regulated by GLP-1-(7-36)-amide. frontiersin.org
Research has demonstrated that GLP-1-(7-36)-amide can stimulate the transcription of the insulin gene in pancreatic β-cells. tocris.com This upregulation is a key component of its insulinotropic effect, contributing to enhanced insulin synthesis and secretion in response to glucose. Furthermore, analysis of preproglucagon gene expression has revealed how this precursor peptide is processed differently in various tissues to produce biologically active peptides like GLP-1. bioscientifica.com In the intestine, post-translational processing of proglucagon yields GLP-1-(7-36)-amide, a potent insulinotropic peptide. tocris.comanaspec.com
| Methodology | Key Findings | References |
|---|---|---|
| Gene Expression Analysis | GLP-1-(7-36)-amide stimulates insulin gene transcription in pancreatic β-cells. | tocris.com |
| Preproglucagon Gene Expression Analysis | Reveals tissue-specific processing to produce active peptides like GLP-1-(7-36)-amide. | bioscientifica.com |
Receptor Mutagenesis and Chimeric Receptor Studies
To pinpoint the specific amino acid residues crucial for ligand binding and receptor activation, scientists have employed receptor mutagenesis and created chimeric receptors. These techniques involve altering the amino acid sequence of the GLP-1R and observing the functional consequences.
Alanine (B10760859) scanning mutagenesis, a process where individual amino acid residues are systematically replaced with alanine, has identified key residues in the GLP-1R that are critical for the binding of GLP-1-(7-36)-amide and subsequent signal transduction. frontiersin.org Studies have shown that the N-terminal extracellular domain and the transmembrane helices of the GLP-1R are both important for high-affinity ligand binding. bioscientifica.com
Chimeric receptor studies, where parts of the GLP-1R are swapped with corresponding parts of other related receptors, such as the glucagon or GIP receptor, have further elucidated the domains responsible for ligand selectivity. bioscientifica.com For instance, creating a chimera between the GIP receptor and the GLP-1R has helped to define the regions of the GLP-1R that confer its specific ability to bind GLP-1-(7-36)-amide. bioscientifica.com These studies have revealed that non-contiguous domains within the receptor, including extracellular loops and transmembrane regions, contribute to the high-affinity binding of GLP-1-(7-36)-amide. bioscientifica.com
Saturation mutagenesis of the N-terminal region of GLP-1 itself has also been used to explore which amino acid contacts are most important for receptor activation, leading to the identification of peptides with altered signaling properties. acs.org
| Methodology | Key Findings | References |
|---|---|---|
| Receptor Mutagenesis (e.g., Alanine Scanning) | Identified critical amino acid residues in the GLP-1R for ligand binding and activation. | frontiersin.org |
| Chimeric Receptor Studies | Defined specific domains of the GLP-1R responsible for selective binding of GLP-1-(7-36)-amide. | bioscientifica.com |
| Saturation Mutagenesis of GLP-1 | Explored the importance of N-terminal amino acid contacts for receptor activation. | acs.org |
Studies with Receptor Agonists and Antagonists (e.g., Exendin-4, Exendin-(9-39)-amide)
The use of specific agonists and antagonists for the GLP-1R has been invaluable in characterizing the physiological actions of GLP-1-(7-36)-amide.
Exendin-4 , a peptide originally isolated from the venom of the Gila monster, is a potent and long-acting agonist of the GLP-1R. researchgate.net Comparative studies have shown that Exendin-4 often elicits a more potent and sustained response than GLP-1-(7-36)-amide in various experimental settings. oup.comresearchgate.net For example, Exendin-4 has been shown to stimulate the hypothalamic-pituitary-adrenal (HPA) axis more potently than GLP-1-(7-36)-amide. oup.comnih.gov It also mimics the effects of GLP-1-(7-36)-amide in stimulating surfactant secretion in human type II pneumocytes. atsjournals.org
Exendin-(9-39)-amide is a truncated form of Exendin and acts as a specific and competitive antagonist of the GLP-1R. researchgate.netnih.govnih.gov This means it binds to the receptor but does not activate it, thereby blocking the effects of agonists like GLP-1-(7-36)-amide and Exendin-4. atsjournals.orgnih.gov The use of Exendin-(9-39)-amide has been crucial in demonstrating that the effects of GLP-1-(7-36)-amide are indeed mediated through the GLP-1R. For instance, the insulinotropic and glucagonostatic effects of GLP-1-(7-36)-amide can be blocked by the co-administration of Exendin-(9-39)-amide. nih.govnih.gov Studies in humans have confirmed that Exendin-(9-39)-amide is a potent antagonist of GLP-1-(7-36)-amide. nih.govnih.gov
| Compound | Action | Key Research Application | References |
|---|---|---|---|
| Exendin-4 | Potent GLP-1R Agonist | Used to study the sustained activation of the GLP-1R and its downstream effects. | researchgate.netoup.comresearchgate.netnih.govatsjournals.org |
| Exendin-(9-39)-amide | Competitive GLP-1R Antagonist | Used to block the effects of GLP-1-(7-36)-amide, confirming that its actions are mediated through the GLP-1R. | researchgate.netatsjournals.orgnih.govnih.gov |
Q & A
Basic Research Questions
Q. How can in vitro experiments evaluate the effects of fatty acids on GLP-1-(7-36)-amide secretion?
- Methodology : Use NCI-H716 enteroendocrine cells treated with saturated or unsaturated fatty acids (e.g., palmitic, oleic, linoleic acids) at varying concentrations (0.1–1.0 mM). Measure secreted GLP-1-(7-36)-amide using ELISA or radioimmunoassay (RIA) .
- Key Findings : Unsaturated fatty acids (oleic, linolenic) induce significantly higher GLP-1 secretion than saturated fatty acids like lauric acid. Dose-dependent responses are observed, with glucose and fatty acids showing additive effects when co-administered .
Q. What are the primary mechanisms by which GLP-1-(7-36)-amide regulates glucose homeostasis?
- Methodology : Conduct glucose tolerance tests (IVGTT) in animal models (e.g., C57BL/6J mice) with GLP-1-(7-36)-amide infusion. Measure insulin, glucagon, and gastric emptying rates via blood sampling and scintigraphy .
- Key Findings : GLP-1-(7-36)-amide reduces blood glucose AUC by 32.6% in mice via insulinotropic effects, suppresses glucagon secretion, and delays gastric emptying. These effects are dose-dependent and reversible with antagonists like exendin-(9-39) .
Advanced Research Questions
Q. How do methodological differences in measuring GLP-1-(7-36)-amide plasma stability affect data interpretation?
- Methodology : Use high-performance liquid chromatography (HPLC) combined with RIA to distinguish intact GLP-1-(7-36)-amide from its metabolites (e.g., GLP-1-(9-36)-amide). Include dipeptidyl peptidase-IV (DPP-IV) inhibitors to prevent degradation .
- Key Findings : Plasma degradation of GLP-1-(7-36)-amide occurs rapidly (t1/2 = 20.4 ± 1.4 min at 37°C). Metabolite GLP-1-(9-36)-amide acts as a GLP-1 receptor antagonist and constitutes >50% of circulating immunoreactivity postprandially .
Q. What signaling pathways underlie GLP-1-(7-36)-amide's dual regulation of cAMP and Ca²⁺ in receptor activation?
- Methodology : Transfect HEK-293 cells with human GLP-1 receptors (GLP-1R). Measure cAMP accumulation (via ELISA) and intracellular Ca²⁺ flux (using Fluo-4 dye) under varying agonist concentrations .
- Key Findings : GLP-1-(7-36)-amide activates Gs-coupled pathways, increasing cAMP (pEC50 ≈ 10.4) and triggering oscillatory Ca²⁺ signals. In contrast, small-molecule agonists (e.g., compound 2) exhibit lower potency (pEC50 ≈ 6.0) and biphasic cAMP responses .
Q. How can contradictory findings on GLP-1-(7-36)-amide's cardiovascular effects be resolved?
- Methodology : Compare hemodynamic responses in rodent models pretreated with adrenergic blockers (e.g., propranolol, phentolamine) versus untreated controls. Use telemetry for continuous blood pressure monitoring .
- Key Findings : GLP-1-(7-36)-amide increases systolic/diastolic blood pressure (+15–20 mmHg) and heart rate in rats, independent of catecholamine pathways. Species-specific receptor expression or experimental protocols (e.g., infusion rates) may explain discrepancies .
Data Contradiction Analysis
Q. Why do studies report divergent effects of GLP-1-(7-36)-amide on insulin secretion in vitro versus in vivo?
- Resolution : In vitro systems (e.g., isolated islets) lack paracrine/neural inputs present in vivo. Use perfused pancreas models or co-culture systems with neurons to mimic physiological conditions .
- Example : In HEK-GLP-1R cells, GLP-1-(7-36)-amide achieves full cAMP activation, but in vivo, its insulinotropic effect is tempered by rapid degradation and metabolite interference .
Experimental Design Considerations
Q. What controls are critical for ensuring specificity in GLP-1-(7-36)-amide immunoassays?
- Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
